2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2-Bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methylphenyl group at position 5 and a 2-bromobenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, particularly in anticancer and antimicrobial applications . This compound’s synthesis typically involves cyclization reactions of thiosemicarbazides or coupling of pre-functionalized thiadiazole intermediates with substituted benzoyl chlorides .
Properties
IUPAC Name |
2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c1-10-5-4-6-11(9-10)15-19-20-16(22-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUALHTWEJNTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(m-tolyl)-1,3,4-thiadiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecular structures. Its unique thiadiazole ring system allows for modifications that can lead to derivatives with enhanced properties.
Biology
Research has shown that 2-Bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial and antifungal properties. It has been tested against various microbial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria .
Medicine
The compound is under investigation for its potential as an anticancer agent . It interacts with biological targets by inhibiting specific enzymes and disrupting cellular processes related to cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving heat shock protein inhibition.
Industry
In industrial applications, 2-Bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is utilized in the development of new materials with specific properties such as enhanced thermal stability or improved mechanical strength. Its unique chemical structure allows for the creation of specialized polymers and coatings.
Case Studies
Recent research highlights the compound's diverse applications:
- A study published in ACS Omega evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound, demonstrating significant activity against resistant strains of bacteria .
- Another investigation focused on the anticancer properties of similar compounds, revealing that modifications to the thiadiazole ring can enhance cytotoxic effects against breast and lung cancer cell lines .
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Spectral Data:
- 1H NMR: The target compound’s 2-bromo substituent deshields adjacent aromatic protons, producing distinct downfield shifts (~7.5–8.5 ppm) compared to fluoro (δ ~7.1–7.9 ppm) or chloro (δ ~7.3–8.2 ppm) analogues .
- IR Spectroscopy: A strong C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) are consistent across benzamide-substituted thiadiazoles, while bromine’s mass effect may slightly shift vibrations relative to lighter halogens .
Pharmacological Implications
- Anticancer Potential: Bromine’s role in enhancing anticancer activity is supported by , where bromo-substituted thiadiazoles outperformed other halogens in murine models. The target compound’s 3-methylphenyl group may synergize with bromine to optimize steric and electronic interactions with kinase targets .
Biological Activity
2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Molecular Formula | C15H14BrN3OS |
| Molecular Weight | 372.26 g/mol |
| InChI Key | [InChI Key Here] |
Synthesis Methods
The synthesis of 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several steps:
- Formation of Thiadiazole Ring : The thiadiazole ring is synthesized via the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.
- Bromination : The benzamide moiety undergoes bromination using bromine or N-bromosuccinimide (NBS).
- Coupling Reaction : The brominated benzamide is coupled with the thiadiazole derivative using a coupling agent like EDCI in the presence of a base such as triethylamine.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown promising activity against various bacterial strains and fungi. A study indicated that derivatives with a similar structure exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thiadiazole derivatives have been evaluated for their anticancer activity. Research has demonstrated that compounds similar to 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit cytotoxic effects on various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values reported in related studies indicate effective inhibition of cell proliferation.
- LoVo (colon cancer) : Compounds showed significant anti-proliferative effects with IC50 values as low as 2.44 µM .
The biological activity of 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Apoptosis Induction : Studies suggest that similar thiadiazole compounds induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A series of thiadiazole derivatives were tested against bacterial strains.
- Results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Evaluation :
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can purity be ensured?
Methodological Answer:
- Stepwise Synthesis : Begin with cyclization of thiosemicarbazide derivatives under reflux with phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core. Subsequent coupling with 2-bromobenzoyl chloride in anhydrous acetonitrile or pyridine yields the target compound .
- Microwave-Assisted Optimization : For reduced reaction time and improved yield, employ solvent-free microwave irradiation (e.g., 300 W, 5–10 min) .
- Purity Validation : Use thin-layer chromatography (TLC) with chloroform/ethanol (3:1) as the mobile phase and confirm via melting point analysis (uncorrected capillary method) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Spectroscopy :
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Anticancer Assays : Use the MTT assay on human cancer cell lines (e.g., SK-MEL-2, HL-60) with Adriamycin as a positive control. Calculate GI50 values from dose-response curves (concentration range: 0.1–100 µM) .
- Enzyme Inhibition : Screen for lipoxygenase (15-LOX) inhibition using a UV-Vis spectrophotometer (λ = 234 nm) to monitor linoleic acid oxidation .
Advanced Research Questions
Q. How can structural derivatives be designed to enhance anticancer activity while minimizing toxicity?
Methodological Answer:
- Pharmacophore Hybridization : Introduce Schiff base moieties (e.g., substituted methyleneamino groups) at the thiadiazole C-5 position to improve electron-withdrawing effects and cellular uptake .
- SAR Analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) on cytotoxicity using molecular descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in biological activity across cell lines or assays?
Methodological Answer:
- Dose-Response Redundancy : Perform triplicate experiments with staggered dosing (e.g., 0.1, 1, 10, 100 µM) to account for cell line variability (e.g., HeLa vs. MCF-7) .
- Pathway-Specific Validation : Use Western blotting to confirm mechanistic targets (e.g., AKT pathway inhibition) when activity discrepancies arise between proliferation and apoptosis assays .
Q. How can computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or FLT3). Set grid parameters to cover the ATP-binding site (center coordinates: x=15.4, y=22.1, z=18.9) .
- ADMET Prediction : Use QikProp v3.5 to compute bioavailability parameters (e.g., Caco-2 permeability >25 nm/s, logBB >−3) and prioritize derivatives with low hepatotoxicity (QPlogHERG >−5) .
Q. What crystallographic challenges arise in resolving hydrogen bonding networks, and how are they addressed?
Methodological Answer:
- Data Collection : Use a high-resolution diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL-97 with restraints for disordered solvent molecules. Validate hydrogen bonds (e.g., O-H⋯N, C-H⋯O) using Mercury software to ensure planar alignment (dihedral angles <5°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
